Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

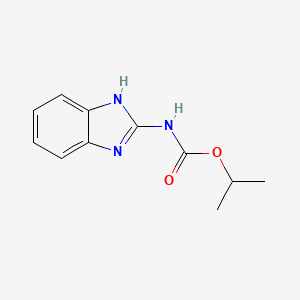

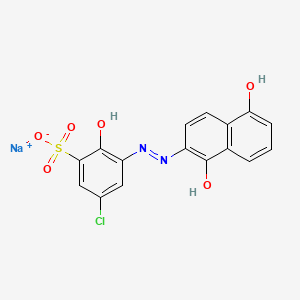

Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate, also known as 5-chloro-3-[(1,5-dihydroxy-2-naphthyl)azo]-2-hydroxybenzenesulphonic acid, is a chemical compound . It is also referred to as C.I. Mordant Black 7 .

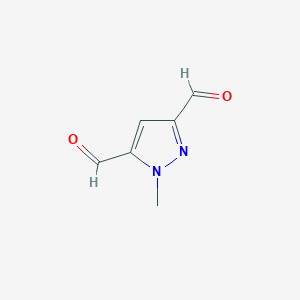

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms including sodium, chlorine, oxygen, nitrogen, and hydrogen . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

This compound has several physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight . These properties can be determined using various analytical techniques.Scientific Research Applications

Molecular Structure and Spectral Analysis

- Molecular Structure Analysis : Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate has been investigated for its molecular structure using Density Functional Theory (DFT), providing insight into its electronic excitation properties (Shahab et al., 2016).

- UV-Vis Spectral Analysis : This compound's UV-Vis spectra have been analyzed, revealing its potential for use in optoelectronic applications. This is particularly relevant for developing polarizing films for the UV and visible regions of the spectrum (Shahab et al., 2016).

Degradation and Environmental Impact

- Degradation in Advanced Oxidation Processes : The presence of chloride ions, like those in sodium chloride, has been shown to impact the degradation of azo dyes, including this compound, in advanced oxidation processes. This finding is crucial for understanding how to detoxify azo dye wastewater (Yuan et al., 2011).

Potential for Antiviral Activity

- Antiviral Properties : Research indicates that analogues of azo compounds, similar in structure to this compound, may exhibit antiviral activity, particularly against a broad spectrum of DNA viruses (Krečmerová et al., 2007).

Aggregation and Gelation Studies

- Aggregation and Gelation Effects : Studies have explored the aggregation and gelation of similar azo sulphonate dyes, providing insights into their behavior in various environments and potential applications in industry (Hamada et al., 2005).

Environmental Degradation

- Degradation by Sodium Hypochlorite : The degradation behavior of similar azo dyes by sodium hypochlorite has been studied, offering information on environmental degradation processes and possible impacts (Hamada et al., 1998).

Potential in Dye Industry

- Design and Fastness in Dyes : Research on the structure-fastness relationship in azo dyes similar to this compound provides insights for designing chlorine-fast reactive dyes, relevant to textile and related industries (Omura, 1994).

Safety and Hazards

Properties

CAS No. |

3618-60-8 |

|---|---|

Molecular Formula |

C16H11ClN2NaO6S |

Molecular Weight |

417.8 g/mol |

IUPAC Name |

sodium;5-chloro-3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-2-hydroxybenzenesulfonate |

InChI |

InChI=1S/C16H11ClN2O6S.Na/c17-8-6-12(16(22)14(7-8)26(23,24)25)19-18-11-5-4-9-10(15(11)21)2-1-3-13(9)20;/h1-7,20-22H,(H,23,24,25); |

InChI Key |

ZLMFFZBEIZANSS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)O.[Na+] |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)C(=C1)O.[Na] |

Origin of Product |

United States |

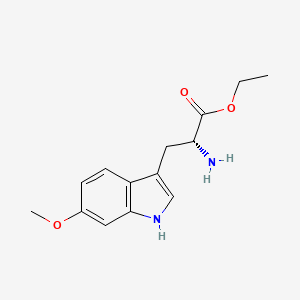

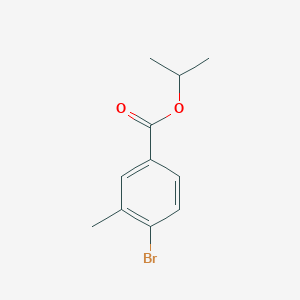

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3351401.png)